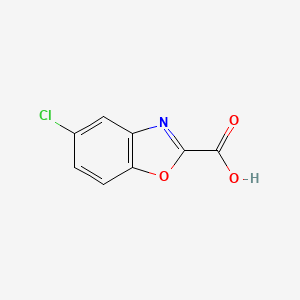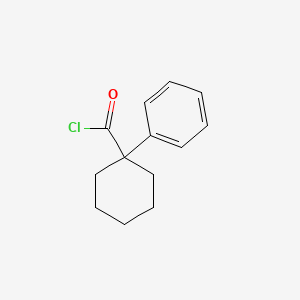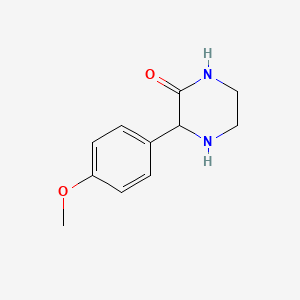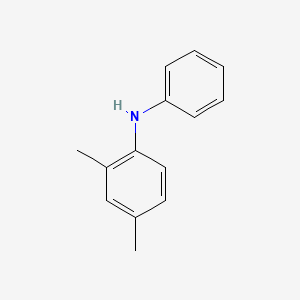
2,4-dimethyl-N-phenylaniline
Overview
Description
2,4-Dimethyl-N-phenylaniline is a chemical compound with the CAS Number: 25078-04-0 . It has a molecular weight of 197.28 and is primarily used in scientific research, particularly in the fields of chemistry and material science.
Molecular Structure Analysis
The IUPAC name for 2,4-dimethyl-N-phenylaniline is the same as its common name . The InChI key, a unique identifier for the compound, is also provided .It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.
Scientific Research Applications
1. Synthesis and Analysis of Pharmaceutical Compounds
2,4-dimethyl-N-phenylaniline derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, Fraboni et al. (2003) described the use of 4-aminophenyl cations, generated by photolysis of derivatives of 2,4-dimethyl-N-phenylaniline, in the synthesis of alpha-arylated ketones, aldehydes, and esters. These compounds serve as intermediates in preparing analgesic compounds (Fraboni, Fagnoni, & Albini, 2003).
2. Molecular Docking and Anticancer Evaluation
Derivatives of 2,4-dimethyl-N-phenylaniline have been studied for their potential anticancer properties. Premnath et al. (2017) synthesized fluorescent derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, a compound structurally related to 2,4-dimethyl-N-phenylaniline, and evaluated their cytotoxic activity against human cervical cancer cell lines. These compounds exhibited significant dual fluorescence, offering insights into their molecular interactions and therapeutic potential (Premnath, Enoch, Selvakumar, Indiraleka, & Vennila, 2017).
3. Organic Electronics and OLED Applications
In the field of organic electronics, derivatives of 2,4-dimethyl-N-phenylaniline have shown promise. Braveenth et al. (2021) discussed the synthesis of small molecular hole-transporting materials, where 2,4-dimethyl-N-phenylaniline derivatives played a crucial role. These materials exhibited high thermal decomposition temperatures and excellent efficiencies in organic light-emitting diodes (OLEDs), highlighting their potential in advanced electronic applications (Braveenth, Kim, Bae, Raagulan, Kim, Kim, & Chai, 2021).
4. Studying Chemical Reactivity and Interaction
The reactivity of 2,4-dimethyl-N-phenylaniline derivatives has been a subject of interest in chemical research. Eilstein et al. (2007) conducted mechanistic studies on 2,5-dimethyl-p-benzoquinonediimine, a related compound, to understand its interaction with lysine. This research provided insights into the chemical behavior of these compounds, which is vital for understanding their potential applications and safety profiles (Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYRZBQXLCZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441715 | |
| Record name | 2,4-dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-phenylaniline | |
CAS RN |
25078-04-0 | |
| Record name | 2,4-dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



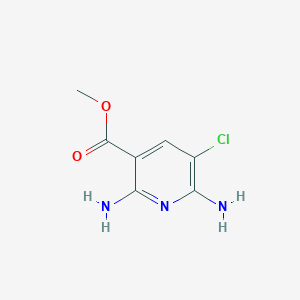

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)


![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
